molecular formula C7H4Cl2F2O2S B12929114 (4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride

(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride

Cat. No.: B12929114
M. Wt: 261.07 g/mol
InChI Key: QCDURGISNIQWPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride typically involves the reaction of 3,5-difluorobenzyl alcohol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

3,5-Difluorobenzyl alcohol+Chlorosulfonic acid(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride\text{3,5-Difluorobenzyl alcohol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3,5-Difluorobenzyl alcohol+Chlorosulfonic acid→(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, and safety measures are implemented to handle the reactive chemicals involved .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and reducing agents. The reaction conditions vary depending on the desired product and may include solvents, temperature control, and catalysts .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives .

Scientific Research Applications

(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    (3,5-Difluorophenyl)methanesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 4-position.

    (4-Cyanophenyl)methanesulfonyl chloride: Contains a cyano group instead of the chloro and difluoro groups.

    (3-Methoxyphenyl)methanesulfonyl chloride: Contains a methoxy group instead of the chloro and difluoro groups.

Uniqueness

(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride is unique due to the presence of both chloro and difluoro substituents on the benzene ring. These substituents influence the compound’s reactivity and properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H4Cl2F2O2S

Molecular Weight

261.07 g/mol

IUPAC Name

(4-chloro-3,5-difluorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H4Cl2F2O2S/c8-7-5(10)1-4(2-6(7)11)3-14(9,12)13/h1-2H,3H2

InChI Key

QCDURGISNIQWPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)CS(=O)(=O)Cl

Origin of Product

United States

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